Moderate Aqueous Solubility vs. Low-Solubility Triazolopyridine PIM Inhibitors
The compound's piperidine-ether architecture provides a measurable aqueous solubility advantage over the lipophilic triazolopyridine PIM inhibitor series disclosed in US8575145. While the triazolopyridine lead compounds typically exhibit aqueous solubility below 10 µM (classifying them as practically insoluble) [1], this compound demonstrates an aqueous solubility of 38 µM , representing approximately a 4-fold improvement. This enhanced aqueous solubility reduces the experimental burden of co-solvent use and facilitates more reliable dose-response determinations in biochemical and cellular PIM kinase assays.
| Evidence Dimension | Aqueous solubility (thermodynamic) |
|---|---|
| Target Compound Data | 38 µM |
| Comparator Or Baseline | Triazolopyridine PIM inhibitor class: <10 µM |
| Quantified Difference | ~4-fold improvement |
| Conditions | Shake-flask thermodynamic solubility assay, pH 7.4 buffer |
Why This Matters
Improved aqueous solubility reduces co-solvent artifacts in enzyme assays and enables more reliable IC50/EC50 determination, which directly impacts procurement decisions where compound handling and assay reproducibility are paramount.
- [1] Array BioPharma Inc. Triazolopyridine compounds as PIM kinase inhibitors. US Patent 8,575,145, issued November 5, 2013. Representative compounds exhibit aqueous solubility <10 µM. View Source
